MFCD00385533
Overview
Description
MFCD00385533 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00385533 involves several steps, starting with the preparation of the raw materials. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large reactors and advanced technologies to optimize the reaction conditions and maximize the yield. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions: MFCD00385533 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound, which interact with the reagents under controlled conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD00385533 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is studied for its potential effects on biological systems and its ability to interact with specific biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, the compound is used in the production of various materials and chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of MFCD00385533 involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in the mechanism of action of this compound are complex and may include signaling cascades, enzymatic reactions, and gene expression regulation.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-piperidin-1-ylacetamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c1-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-2-4-10-16;3-1(4)2(5)6/h5-8H,2-4,9-11H2,1H3,(H,15,17);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYLEQLNLPHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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